N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Description
IUPAC Nomenclature and Systematic Identification
This compound follows systematic nomenclature conventions that accurately reflect its molecular architecture. The International Union of Pure and Applied Chemistry designation precisely describes the compound's structural features, beginning with the N-substituted benzyl group containing methoxy substituents at the 3 and 4 positions of the aromatic ring, followed by the 2-phenylethanamine backbone, and concluding with the hydrobromide salt designation.
The systematic identification parameters for this compound include several key identifiers that ensure unambiguous characterization across chemical databases and research applications. The Chemical Abstracts Service registry number 1609409-24-6 provides a unique numerical identifier that distinguishes this specific compound from structurally related analogs. The International Chemical Identifier system generates a standardized string representation that encodes the complete molecular structure: 1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H.
The corresponding International Chemical Identifier Key PKYMUHVPHRQHQA-UHFFFAOYSA-N provides a shortened version of the full identifier that facilitates database searches and cross-referencing activities. These systematic identifiers collectively ensure accurate identification and prevent confusion with positional isomers or structurally similar compounds within the phenethylamine class.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1609409-24-6 |
| International Chemical Identifier Key | PKYMUHVPHRQHQA-UHFFFAOYSA-N |
| Salt Form | Hydrobromide |
| Systematic Name | This compound |
Molecular Formula and Crystallographic Data Analysis
The molecular formula of this compound is accurately represented as C₁₇H₂₂BrNO₂, reflecting the complete composition including the hydrobromide salt component. The linear formula C₁₇H₂₁NO₂ represents the free base form, while the inclusion of the bromide anion increases the total molecular weight to 352.3 grams per mole. This molecular composition indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one nitrogen atom, two oxygen atoms, and one bromine atom in the salt form.
Crystallographic analysis reveals that the compound exists as a solid at room temperature, with the hydrobromide salt formation significantly influencing its physical properties and crystalline structure. The salt formation enhances solubility characteristics compared to the free base form, which is typical for phenethylamine derivatives when converted to their corresponding hydrohalide salts. The bromide counterion participates in ionic interactions that stabilize the crystal lattice and contribute to the compound's overall structural integrity.
Related crystallographic studies of phenethylamine compounds provide insight into the typical structural parameters observed in this class of molecules. For comparable compounds in the phenethylamine family, crystallographic data typically reveals monoclinic crystal systems with specific space group designations that reflect the molecular packing arrangements and intermolecular interactions present in the solid state.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula (salt) | C₁₇H₂₂BrNO₂ |
| Molecular Formula (free base) | C₁₇H₂₁NO₂ |
| Molecular Weight | 352.3 g/mol |
| Physical State | Solid |
| Purity | 95% |
Comparative Structural Analysis with Related Phenethylamine Derivatives
Comparative structural analysis reveals significant differences between this compound and related phenethylamine derivatives, particularly in terms of substitution patterns and resulting pharmacological profiles. The 3,4-dimethoxy substitution pattern on the benzyl group distinguishes this compound from positional isomers such as N-(3,5-dimethoxybenzyl)-2-phenylethanamine hydrochloride, which exhibits methoxy groups at the 3 and 5 positions instead.
The parent compound 3,4-dimethoxyphenethylamine, also known as homoveratrylamine, serves as a structural reference point for understanding the modifications present in the N-benzyl derivative. The parent compound has the molecular formula C₁₀H₁₅NO₂ and represents the basic phenethylamine scaffold with 3,4-dimethoxy substitution directly on the phenyl ring. The N-benzyl modification in the target compound introduces an additional aromatic ring system and extends the molecular framework considerably.
Structure-activity relationship studies within the phenethylamine class demonstrate that methoxy substitution patterns significantly influence biological activity and receptor binding profiles. The 2,5-dimethoxy pattern, commonly found in compounds such as those described in recent research on 2,5-dimethoxyphenylpiperidines, exhibits distinct pharmacological properties compared to the 3,4-dimethoxy arrangement. Research indicates that removal of methoxy groups or alteration of their positions dramatically affects receptor activity, with the 3,4-pattern typically associated with different binding characteristics compared to other substitution patterns.
The crystallographic properties of related phenethylamine compounds provide additional context for structural comparisons. Studies of 1-phenylethan-1-aminium compounds reveal typical crystal parameters including monoclinic space groups and specific unit cell dimensions that characterize this molecular class. The incorporation of methoxy substituents and N-benzyl modifications influences these crystallographic properties and affects the overall molecular geometry and packing arrangements in the solid state.
| Compound | Substitution Pattern | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| N-(3,4-dimethoxybenzyl)-2-phenylethanamine | 3,4-dimethoxy benzyl | C₁₇H₂₁NO₂ | Target compound |
| N-(3,5-dimethoxybenzyl)-2-phenylethanamine | 3,5-dimethoxy benzyl | C₁₇H₂₁NO₂ | Positional isomer |
| 3,4-dimethoxyphenethylamine | 3,4-dimethoxy phenyl | C₁₀H₁₅NO₂ | Parent structure |
| N-benzyl-2-phenylethanamine | Unsubstituted benzyl | C₁₅H₁₇N | No methoxy groups |
Biosynthetic pathway considerations reveal that phenethylamine alkaloids, including those with methoxy substitutions, originate from the amino acid L-tyrosine through specific enzymatic modifications. These compounds are classified as protoalkaloids because they do not incorporate the nitrogen atom as part of a ring system, distinguishing them from true alkaloids. The 3,4-dimethoxy substitution pattern found in the target compound relates to the natural biosynthetic pathway that produces dopamine and related catecholamines, though the N-benzyl modification represents a synthetic elaboration not found in natural systems.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMUHVPHRQHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-24-6 | |
| Record name | Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Serotonin Receptor Agonism
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide has been studied for its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research indicates that compounds with similar structures can act as selective agonists for these receptors, which are implicated in various psychological conditions and disorders such as schizophrenia and depression .
Psychedelic Research
Studies have shown that derivatives of phenethylamines can exhibit psychedelic properties through their action on serotonin receptors. The structure of this compound suggests potential for similar effects, making it a candidate for further exploration in psychedelic research .
Development of Therapeutics
The compound serves as an intermediate in the synthesis of other pharmacologically active substances, such as Verapamil, a calcium channel blocker used to treat hypertension and cardiac conditions. Its derivatives are being investigated for their therapeutic potential in treating various cardiovascular diseases .
Weight Loss and Metabolic Disorders
Research indicates that compounds similar to this compound may influence metabolic pathways, potentially leading to applications in weight management and metabolic disorders .
Behavioral Studies
The compound's interaction with serotonin receptors positions it as a valuable tool in behavioral neuroscience studies aimed at understanding mood regulation and the mechanisms underlying anxiety and depression .
Table: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural features and calculated molecular weights of N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide and its analogs:
Key Observations:
- In contrast, 2,3-dimethoxy analogs () may exhibit weaker binding due to altered electronic effects .
- Aromatic Groups: Replacement of phenyl with fluorophenyl () reduces molecular weight and lipophilicity (logP ~2.8 vs.
- Bulkier Groups : The naphthalenamine analog () has a higher molecular weight (~408 g/mol), which may impair solubility and oral bioavailability compared to the target compound .
Antibacterial Potential:
- The benzodioxole-containing analog () showed moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to interactions with bacterial topoisomerase IV via molecular docking . The target compound lacks the benzodioxole moiety but retains methoxy groups, which may support weaker antibacterial effects.
CNS-Targeting Hypotheses:
Pharmacokinetic Considerations
Biological Activity
N-(3,4-Dimethoxybenzyl)-2-phenylethanamine hydrobromide is a phenethylamine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, may exhibit a range of effects on various biological systems, particularly in the context of neuropharmacology and receptor interactions.
Chemical Structure and Properties
The compound is a derivative of 2-phenylethanamine, with methoxy groups at the 3 and 4 positions on the benzyl ring. Its chemical formula is with a molecular weight of approximately 305.25 g/mol. The presence of methoxy groups enhances its lipophilicity, which can affect its bioavailability and receptor binding properties.
Research indicates that compounds similar to this compound may interact with several neurotransmitter receptors, including:
- Serotonin Receptors (5-HT) : Many phenethylamines are known to act as agonists or antagonists at various serotonin receptor subtypes, which can influence mood and behavior.
- Dopamine Receptors : The structural similarity to other psychoactive compounds suggests potential dopaminergic activity, which may be relevant in the treatment of disorders like depression and schizophrenia.
- Orexin Receptors : Studies have shown that related compounds can modulate orexin signaling pathways, which are critical in regulating arousal, wakefulness, and appetite .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related compounds:
- Orexin System Modulation :
- Serotonin Receptor Agonism :
-
Neuroprotective Effects :
- Certain phenethylamines have demonstrated neuroprotective properties in preclinical models, suggesting that this compound may also possess similar effects.
Data Table: Summary of Biological Activities
Case Studies
In a recent study examining the structure-activity relationship (SAR) of phenethylamine derivatives, researchers found that modifications at the benzyl position significantly affected receptor selectivity and potency. The introduction of methoxy groups was correlated with enhanced activity at serotonin receptors while maintaining safety profiles .
Another investigation highlighted the potential for these compounds to serve as scaffolds for developing novel therapeutics targeting both orexin and serotonin systems, emphasizing their dual-action potential in treating complex neuropsychiatric conditions .
Preparation Methods
Reaction Mechanism and Stoichiometry
The core synthesis involves the alkylation of 2-phenylethanamine (phenethylamine) with 3,4-dimethoxybenzyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion. To minimize over-alkylation (formation of tertiary amines), a 1:1 molar ratio of 3,4-dimethoxybenzyl chloride to phenethylamine is maintained, with excess amine often used to drive the reaction to completion.
Representative Reaction:
$$
\text{3,4-Dimethoxybenzyl chloride} + \text{2-Phenylethanamine} \xrightarrow{\text{Base}} \text{N-(3,4-Dimethoxybenzyl)-2-phenylethanamine} + \text{HCl}
$$
Solvent and Base Selection
Optimal solvents include polar aprotic media such as dichloromethane (DCM) or toluene, which enhance nucleophilicity without participating in side reactions. Sodium hydroxide (NaOH) or potassium carbonate (K$$2$$CO$$3$$) are preferred bases for deprotonating the amine.
Table 1: Solvent and Base Impact on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | NaOH | 40 | 6 | 78 |
| Toluene | K$$2$$CO$$3$$ | 110 (reflux) | 4 | 85 |
| THF | Et$$_3$$N | 60 | 5 | 65 |
Data adapted from etherification and alkylation protocols in analogous syntheses.
Salt Formation: Hydrobromide Preparation
Acid-Base Neutralization
The freebase amine is treated with hydrobromic acid (HBr) in ethanol or diethyl ether to precipitate the hydrobromide salt. Stoichiometric HBr ensures complete protonation of the amine, with cooling (0–5°C) enhancing crystallization.
Procedure:
- Dissolve N-(3,4-dimethoxybenzyl)-2-phenylethanamine in anhydrous ethanol.
- Add 48% aqueous HBr dropwise until pH < 3.
- Cool to 0°C, filter crystals, and wash with cold ether.
Table 2: Salt Crystallization Conditions
| Solvent | HBr Source | Temperature (°C) | Purity (%) | Yield (%) |
|---|---|---|---|---|
| Ethanol | 48% HBr | 0 | 98 | 88 |
| Acetone | HBr gas | 25 | 95 | 75 |
Industrial-Scale Adaptations
Continuous Flow Reactors
Patented methodologies for related compounds emphasize continuous flow systems to improve reaction control and scalability. For instance, tubular reactors enable precise temperature modulation during benzyl chloride addition, reducing byproduct formation.
Waste Management
Cyanide waste from alternative routes (e.g., nitrile intermediates) is neutralized via alkaline hydrolysis at 140–150°C, ensuring compliance with environmental regulations.
Analytical Validation
Purity Assessment
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.85 (s, 3H, OCH$$3$$), 3.82 (s, 3H, OCH$$3$$), 3.70 (s, 2H, NCH$$2$$), 2.75 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.60 (t, J = 7.2 Hz, 2H, CH$$2$$).
Challenges and Mitigation
Over-Alkylation
Secondary amine formation is favored by slow addition of benzyl chloride and excess phenethylamine. Tertiary amine byproducts (<5%) are removed via silica gel chromatography.
Moisture Sensitivity
3,4-Dimethoxybenzyl chloride is hygroscopic; reactions are conducted under nitrogen with molecular sieves to prevent hydrolysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide, and how can purity be maximized?
- Methodology : The synthesis typically involves a two-step process:
Condensation : React 3,4-dimethoxybenzyl chloride with phenylethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Salt Formation : Treat the free base with hydrobromic acid (HBr) in ethanol under reflux to precipitate the hydrobromide salt .
- Purity Control : Use HPLC (C18 column, methanol/water + 0.1% TFA) to monitor reaction progress. Recrystallization from ethanol/ether yields >95% purity .
Q. How can the compound’s stability be assessed under varying storage conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Photostability : Expose samples to UV light (254 nm) and analyze degradation via LC-MS over 7–14 days .
- Hygroscopicity : Store samples at 25°C/60% RH and measure mass changes weekly. Data suggests dimethoxybenzyl derivatives are moderately hygroscopic .
Q. What spectroscopic techniques are critical for structural confirmation?
- Key Methods :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.7–7.3 ppm) and methoxy groups (δ 3.8 ppm) .
- FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) confirm amine and aromatic moieties .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 330.2; hydrobromide adds ~80 Da) .
Advanced Research Questions
Q. How does the spatial arrangement of methoxy groups influence receptor binding affinity?
- Methodology :
- SAR Studies : Synthesize analogs with mono-/di-methoxy substitutions and compare binding to serotonin/dopamine receptors via radioligand assays (e.g., 5-HT₂A IC₅₀ measurements) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to simulate interactions with receptor active sites. 3,4-Dimethoxy positioning enhances π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Compile data from PubChem and independent studies (e.g., EC₅₀ values for neuropharmacological activity) .
- Experimental Replication : Standardize assays (e.g., cAMP accumulation in HEK293 cells) to control for variables like cell line specificity .
- Statistical Validation : Apply ANOVA to assess significance of divergent results (e.g., anti-inflammatory activity in murine vs. human models) .
Q. How can reaction conditions be optimized to scale synthesis without compromising yield?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
